

# FSI-TN42 retinoic acid reduction validation

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**Compound Focus:** Fsi-TN42

Cat. No.: S14634475

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## Experimental Compound: FSI-TN42 (N42)

**FSI-TN42** is an experimental drug characterized as a potent and specific inhibitor of the ALDH1A1 enzyme, which is involved in the biosynthesis of retinoic acid (RA) from vitamin A [1] [2] [3]. Its development is based on the observation that mice genetically lacking the ALDH1A1 enzyme are resistant to diet-induced obesity.

## Comparative Efficacy and Safety Data

The table below summarizes key findings from a pre-clinical study in diet-induced obese mice, comparing **FSI-TN42** with a non-specific ALDH1A inhibitor, WIN 18,446 [1] [2] [3].

Feature	FSI-TN42 (N42)	WIN 18,446	Moderate Fat Diet (MFD) Control
Target Specificity	ALDH1A1-specific inhibitor [2]	Pan-ALDH1A inhibitor (also inhibits ALDH1A2 and ALDH2) [2]	-
Weight Loss	Significantly accelerated weight loss vs. control [1]	Promoted weight loss [1]	Baseline weight loss

Feature	FSI-TN42 (N42)	WIN 18,446	Moderate Fat Diet (MFD) Control
Fat/Lean Mass	Reduced fat mass without decreasing lean mass [1]	Data not provided in results	Data not provided in results
Appetite (Food Intake)	No alteration [1]	Data not provided in results	Baseline
Energy Expenditure	Similar level to MFD-only mice [1]	Data not provided in results	Baseline
Fuel Preference	Preferentially used fat postprandially [1]	Data not provided in results	Baseline
Male Fertility	No adverse effect [1]	Reversibly blocks spermatogenesis [2]	Baseline
Alcohol Aversion	Not expected (ALDH2 not inhibited)	Causes alcohol aversion [2]	-
Organ Toxicity	No significant organ toxicity observed [1]	Data not provided in results	Baseline

## Detailed Experimental Protocols

The following methodologies are derived from the identified study [2] [3], which provides a basis for validating the effects of retinoic acid pathway manipulation.

### 1. Animal Model and Diet-Induced Obesity

- **Model:** C57BL/6J male mice.
- **Obesity Induction:** Mice were fed a **high-fat diet (HFD)** for 8 weeks to induce obesity.
- **Intervention:** After 8 weeks, obese mice were switched to a **moderate-fat diet (MFD)** for another 8 weeks. Experimental groups received either MFD alone, MFD supplemented with **WIN 18,446 (1 g/kg diet)**, or MFD supplemented with **FSI-TN42 (1 g/kg diet)**. A control group was fed a low-fat diet for the entire study period.

## 2. Primary Efficacy and Safety Measurements

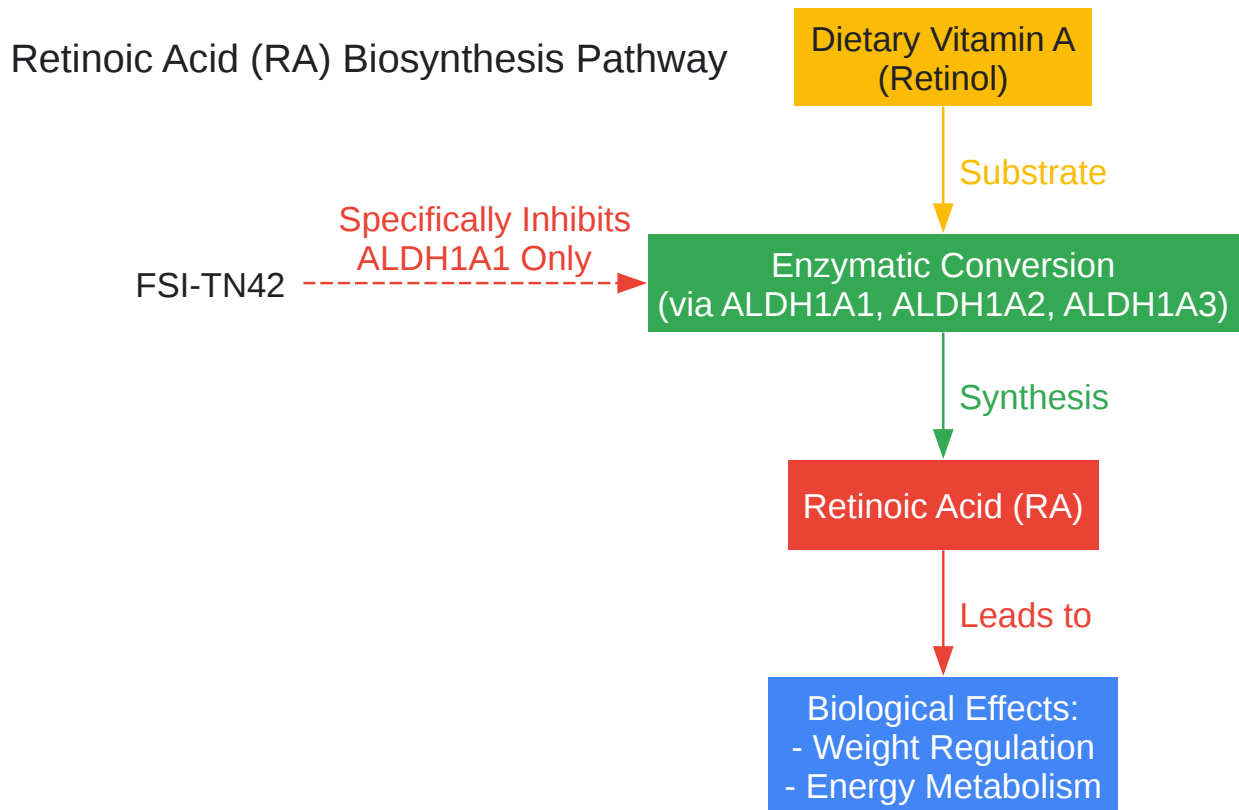
- **Body Weight:** Measured weekly.
- **Body Composition:** Fat and lean mass were determined.
- **Food Intake:** Monitored to assess appetite.
- **Fasting Blood Glucose:** Measured every 4 weeks.
- **Oral Glucose Tolerance Test (OGTT):** Performed at the end of the study.
- **Tissue Histopathology:** At the end of the study, key tissues (liver, adipose depots, testes, etc.) were examined for potential toxicity.
- **Complete Blood Count (CBC):** Analyzed for signs of systemic toxicity.
- **Fertility Test:** A mating study was conducted to evaluate the impact on male fertility.

## 3. Energy Balance and Metabolic Analysis

- **Energy Expenditure:** Measured using **indirect calorimetry** in metabolic chambers.
- **Physical Activity:** Monitored.
- **Substrate Utilization:** The respiratory exchange ratio (RER) was used to determine whether mice were preferentially using carbohydrates or fats for energy.

# Retinoic Acid Pathway and FSI-TN42 Mechanism

The following diagram illustrates the retinoic acid biosynthesis pathway and the specific site of inhibition for **FSI-TN42**, based on the study's described mechanism of action [2].



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## Research Context and Limitations

- **Novelty of the Compound:** The identified study is a primary research article, not a comparative review. **FSI-TN42** appears to be a novel investigational compound, which likely explains the lack of direct, publicly available head-to-head comparisons with established weight-loss drugs.
- **Pre-clinical Stage:** All data comes from animal studies. Its efficacy and safety in humans have not been established. The authors note that **future studies will determine if N42 can be combined with current weight-loss drugs** for enhanced effect [1].
- **Mechanism Contrast:** The value of **FSI-TN42** lies in its proposed **specific mechanism of action**. Unlike most FDA-approved drugs that act on appetite control, **FSI-TN42** promotes weight loss without suppressing food intake, instead acting through increased fat utilization [1] [2].

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## References

1. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, FSI-TN42, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Weight loss and metabolic effects of an ALDH1A1-specific ... [pmc.ncbi.nlm.nih.gov]
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